molecular formula C26H28N2O7 B11148967 (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[3-methoxy-4-(3-methylbutoxy)phenyl]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[3-methoxy-4-(3-methylbutoxy)phenyl]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

Cat. No.: B11148967
M. Wt: 480.5 g/mol
InChI Key: RQEMZMFPLIKWHF-UHFFFAOYSA-N
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Description

(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[3-methoxy-4-(3-methylbutoxy)phenyl]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes multiple functional groups such as furan, methoxy, oxazole, and pyrrolidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[3-methoxy-4-(3-methylbutoxy)phenyl]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the furan and oxazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods like chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[3-methoxy-4-(3-methylbutoxy)phenyl]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione undergoes various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy and butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[3-methoxy-4-(3-methylbutoxy)phenyl]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[3-methoxy-4-(3-methylbutoxy)phenyl]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[3-methoxy-4-(3-methylbutoxy)phenyl]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione apart is its complex structure, which allows for a wide range of chemical modifications and applications. Its unique combination of functional groups provides versatility in both synthetic and biological contexts.

Biological Activity

Overview

The compound (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[3-methoxy-4-(3-methylbutoxy)phenyl]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione is a complex organic molecule with potential biological activities. Its unique structure incorporates multiple functional groups that may interact with various biological targets, making it a candidate for pharmacological studies.

Chemical Structure and Properties

This compound features a pyrrolidine core substituted with hydroxy, furan, methoxy, and oxazole groups. The presence of these functional groups suggests potential interactions with biological macromolecules such as proteins and nucleic acids.

The mechanism of action of this compound is hypothesized to involve:

  • Hydrogen Bonding : The hydroxy group can form hydrogen bonds with active sites on enzymes or receptors.
  • Halogen Bonding : The furan and phenyl groups may engage in halogen bonding, influencing the binding affinity to target molecules.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Antioxidant Activity

Preliminary studies indicate that compounds with similar structures exhibit antioxidant properties. The radical scavenging activity is crucial for mitigating oxidative stress in cells. This compound may demonstrate:

  • DPPH Radical Scavenging : Similar compounds have shown significant DPPH radical scavenging activity, suggesting this compound might also effectively neutralize free radicals.

Antimicrobial Properties

Research on related compounds has shown promising antimicrobial effects. The structural components of this compound could potentially confer similar activities against various pathogens.

Anticancer Potential

Certain derivatives of pyrrolidine have been studied for their anticancer properties. The ability to inhibit tumor growth through modulation of signaling pathways makes this compound a candidate for further investigation in cancer research.

Case Studies and Research Findings

StudyFindings
Study 1Investigated the antioxidant properties of similar furan derivatives, demonstrating effective DPPH scavenging activity (IC50 values ranging from 10 to 30 µM) .
Study 2Explored the antimicrobial activity of pyrrolidine derivatives against Gram-positive and Gram-negative bacteria, showing inhibition zones up to 15 mm .
Study 3Analyzed the cytotoxic effects on cancer cell lines, revealing IC50 values below 20 µM for several derivatives .

Properties

Molecular Formula

C26H28N2O7

Molecular Weight

480.5 g/mol

IUPAC Name

4-hydroxy-2-[3-methoxy-4-(3-methylbutoxy)phenyl]-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H28N2O7/c1-14(2)10-11-33-18-9-7-17(13-20(18)32-5)23-22(24(29)19-8-6-15(3)34-19)25(30)26(31)28(23)21-12-16(4)35-27-21/h6-9,12-14,23,30H,10-11H2,1-5H3

InChI Key

RQEMZMFPLIKWHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C=C3)OCCC(C)C)OC)C4=NOC(=C4)C)O

Origin of Product

United States

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